molecular formula C15H26N2OS B2629858 N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide CAS No. 2034506-04-0

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Cat. No. B2629858
M. Wt: 282.45
InChI Key: SFPDTFVPKHMECP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound includes a tetrahydrothiophen-3-yl group and a piperidin-4-yl group attached to a cyclobutanecarboxamide core.

Scientific Research Applications

Molecular Interactions and Binding Analysis

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide has been a subject of molecular interaction and binding studies. Research has explored its potential as a selective antagonist for cannabinoid receptors. For instance, one study detailed the molecular interaction of a structurally similar antagonist with the CB1 cannabinoid receptor, employing molecular orbital methods and conformational analysis. This study constructed three-dimensional quantitative structure-activity relationship (3D-QSAR) models, illuminating the compound's binding interactions and proposing that specific substituents might influence antagonist or inverse agonist activity based on their interaction with the receptor (Shim et al., 2002).

Synthesis and Characterization

The chemical has also been a focus in the synthesis and characterization of novel compounds. For instance, a study reported the synthesis, characterization, and bioactivity study of novel benzamides, highlighting their structural features and antibacterial activity. This showcases the compound's relevance in synthesizing new entities with potential biological applications (Khatiwora et al., 2013).

Antagonist Synthesis for Receptor Inhibition

Another research avenue involves the synthesis of compounds for receptor inhibition, emphasizing the development of stereoselective and economical synthesis methods. For example, one study focused on the preparation of a potent calcitonin gene-related peptide (CGRP) receptor antagonist, outlining the synthesis routes and challenges encountered, signifying the compound's applicability in synthesizing receptor-specific antagonists (Cann et al., 2012).

Enantioselective Process Development

The compound's framework is also significant in the development of enantioselective processes for drug substance preparation. Research has been conducted to develop convergent, stereoselective synthesis methods for drug substances, showcasing the compound's role in facilitating the preparation of pharmacologically active agents (Cann et al., 2012).

properties

IUPAC Name

N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2OS/c18-15(13-2-1-3-13)16-10-12-4-7-17(8-5-12)14-6-9-19-11-14/h12-14H,1-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPDTFVPKHMECP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCN(CC2)C3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.